molecular formula C13H9N3O4 B375281 1,6-bisnitro-9-methyl-9H-carbazole

1,6-bisnitro-9-methyl-9H-carbazole

Cat. No.: B375281
M. Wt: 271.23g/mol
InChI Key: WDDXDZCWSZSBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bisnitro-9-methyl-9H-carbazole is a carbazole derivative featuring two nitro groups at the 1- and 6-positions and a methyl group at the 9-position of the heterocyclic core. Carbazoles are nitrogen-containing aromatic systems with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their π-conjugated structure and tunable electronic properties . The introduction of nitro groups enhances electron-withdrawing characteristics, which can influence reactivity, solubility, and optoelectronic behavior.

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23g/mol

IUPAC Name

9-methyl-1,6-dinitrocarbazole

InChI

InChI=1S/C13H9N3O4/c1-14-11-6-5-8(15(17)18)7-10(11)9-3-2-4-12(13(9)14)16(19)20/h2-7H,1H3

InChI Key

WDDXDZCWSZSBQG-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Comparisons:

  • 1,4-Dimethyl-3-Nitro-6-Aryl-9H-Carbazoles (e.g., 7b in ):
    These derivatives feature a single nitro group at the 3-position and aryl substituents at the 6-position. The 3-nitro group creates a meta-directing effect, altering electrophilic substitution patterns compared to 1,6-dinitro systems. The presence of electron-withdrawing substituents (e.g., fluorine, methoxy) on the aryl ring further modulates electronic properties .
  • 9-Alkylcarbazoles with Halogen Substituents (e.g., 9-(4-Bromobutyl)-9H-Carbazole):
    Bromoalkyl chains introduce steric bulk and halogen-mediated reactivity. Unlike nitro groups, halogens are weaker electron-withdrawing groups, resulting in higher electron density in the aromatic system. This difference impacts applications such as charge transport in organic semiconductors .

  • The 1,6-dinitro configuration in carbazoles likely enhances intramolecular charge transfer compared to non-conjugated bisnitro systems .

Physicochemical Properties

Table 1: Physical and Spectral Data of Selected Carbazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
1,6-Bisnitro-9-methyl-9H-carbazole 1-NO₂, 6-NO₂, 9-CH₃ Data not provided N/A N/A
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) 3-NO₂, 6-(2’-F-5’-OCH₃-Ph), 1,4-CH₃ 240 45 IR: 3309 cm⁻¹ (NH); ¹H-NMR: δ 8.36 (H2)
9-(4-Bromobutyl)-9H-carbazole 9-(CH₂)₃Br N/A N/A Dihedral angle: 3.41° (benzene rings)
9-Ethyl-9H-carbazole 9-CH₂CH₃ N/A N/A NIST InChIKey: WTKDDEGOZMMMGQ-UHFFFAOYSA-N

Key Observations:

  • Nitro-substituted carbazoles (e.g., 7b) exhibit higher melting points (240°C) compared to alkylated derivatives, likely due to stronger dipole-dipole interactions and hydrogen bonding .
  • The absence of nitro groups in 9-alkylcarbazoles correlates with lower thermal stability but improved solubility in non-polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.